



### **AZD1480 Phase I Trials: A Technical Support Guide on Dose-Limiting Toxicities**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (1R)-AZD-1480 |           |
| Cat. No.:            | B12373945     | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) observed in phase I clinical trials of AZD1480, a potent inhibitor of Janus-associated kinases 1 and 2 (JAK1/JAK2). This guide is designed to address specific issues and questions that may arise during experimental planning and data interpretation involving AZD1480 or similar JAK inhibitors.

### Frequently Asked Questions (FAQs)

Q1: What were the primary dose-limiting toxicities of AZD1480 in the solid tumor phase I trial?

A1: In the phase I trial for solid tumors (NCT01112397), dose-limiting toxicities were exclusively pleiotropic neurologic adverse events. These included dizziness, anxiety, ataxia, memory loss, hallucinations, and behavioral changes. These toxicities were generally reversible upon dose reduction or discontinuation of the treatment.[1][2]

Q2: At which dose levels did the dose-limiting toxicities occur in the solid tumor trial?

A2: No DLTs were reported in the once-daily (QD) dosing cohorts, which ranged from 10 mg to 70 mg.[1] The neurologic DLTs were observed in three of the four twice-daily (b.i.d.) dosing cohorts, specifically at 20 mg, 30 mg, and 45 mg b.i.d.[1]

Q3: What were the dose-limiting toxicities observed in the phase I trial for myelofibrosis?



A3: The phase I trial in patients with myelofibrosis reported two distinct DLTs. One patient in the 2.5 mg once-daily (QD) cohort experienced grade 3 lung infiltration/acute pneumonia. Another patient in the 50 mg QD cohort had grade 3 presyncope. The study was ultimately terminated due to low-grade, reversible neurological toxicities that became therapy-limiting.

Q4: What is the proposed mechanism behind the neurologic toxicities of AZD1480?

A4: The exact mechanism of AZD1480's neurologic toxicity is not definitively known. One hypothesis suggests it could be due to off-target inhibition of the TRK family of kinases (TRKA, TRKB, TRKC), as AZD1480 is equipotent against them.[1] An alternative hypothesis is that the central nervous system side effects are a result of AZD1480's ability to penetrate the bloodbrain barrier and inhibit JAK signaling within the brain.[1]

### Data Presentation: Summary of Dose-Limiting Toxicities

Table 1: Dose-Limiting Toxicities in AZD1480 Phase I

Solid Tumor Trial (NCT01112397)

| Dosing<br>Schedule      | Dose Level | Number of Patients | Number of Patients with DLTs | Type of DLT |
|-------------------------|------------|--------------------|------------------------------|-------------|
| Once Daily (QD)         | 10 mg      | 3                  | 0                            | -           |
| 20 mg                   | 3          | 0                  | -                            | _           |
| 30 mg                   | 4          | 0                  | -                            | _           |
| 50 mg                   | 3          | 0                  | -                            | _           |
| 70 mg                   | 1          | 0                  | -                            |             |
| Twice Daily<br>(b.i.d.) | 20 mg      | 6                  | 1                            | Neurologic  |
| 30 mg                   | 11         | 2                  | Neurologic                   | _           |
| 45 mg                   | 7          | 2                  | Neurologic                   | _           |



Data sourced from Plimack et al., The Oncologist, 2013.[1]

Table 2: Dose-Limiting Toxicities in AZD1480 Phase I

**Myelofibrosis Trial** 

| Dosing Schedule | Dose Level | Number of Patients with DLTs | Type of DLT                                     |
|-----------------|------------|------------------------------|-------------------------------------------------|
| Once Daily (QD) | 2.5 mg     | 1                            | Grade 3 Lung<br>Infiltration/Acute<br>Pneumonia |
| 50 mg           | 1          | Grade 3 Presyncope           |                                                 |

# Experimental Protocols AZD1480 Solid Tumor Phase I Trial (NCT01112397) Methodology

The study was a phase I, open-label, multi-center, dose-escalation trial. A standard 3+3 dose-escalation design was employed to determine the maximum tolerated dose (MTD).[1]

- Patient Population: Patients with advanced solid malignancies for whom standard therapy was not available.
- Dose Escalation (QD): Patients were enrolled in cohorts of 3-6 and received AZD1480 orally once daily at doses of 10, 20, 30, 50, and 70 mg.
- Dose Escalation (b.i.d.): Following the evaluation of the once-daily cohorts, subsequent cohorts received twice-daily oral doses of 20, 30, and 45 mg.
- DLT Definition: A dose-limiting toxicity was defined as a specific set of adverse events
  occurring within the first cycle of treatment that were considered related to the study drug.

### AZD1480 Myelofibrosis Phase I Trial Methodology

This was a phase I, open-label, multi-center study to assess the safety and tolerability of AZD1480 in patients with myelofibrosis.



- Patient Population: Patients with primary myelofibrosis or post-polycythemia vera/essential thrombocythemia myelofibrosis.
- Dose Escalation: A multiple-ascending dose approach was used. Up to 6 patients were enrolled in each cohort. Dose escalation to the next level occurred if one or fewer of the six evaluable patients experienced a DLT. The once-daily cohorts ranged from 2.5 mg to 70 mg, and the twice-daily cohorts were 10 mg and 15 mg.
- MTD Definition: The maximum tolerated dose was defined as the dose level below the nontolerated dose, which was the dose at which two or more out of six patients experienced DLTs.

# Mandatory Visualizations Signaling Pathway of AZD1480

AZD1480 is an inhibitor of the Janus kinase (JAK) family, specifically JAK1 and JAK2. This inhibition disrupts the JAK/STAT signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. The diagram below illustrates the mechanism of action of AZD1480.





Click to download full resolution via product page

Caption: Mechanism of action of AZD1480 in the JAK/STAT signaling pathway.





## Experimental Workflow: Standard 3+3 Dose-Escalation Design

The phase I trial of AZD1480 in solid tumors utilized a standard 3+3 dose-escalation design to determine the maximum tolerated dose. The following diagram outlines the logical flow of this experimental design.





Click to download full resolution via product page

Caption: Logical workflow of a standard 3+3 dose-escalation trial design.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD1480 Phase I Trials: A Technical Support Guide on Dose-Limiting Toxicities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373945#dose-limiting-toxicities-of-azd1480-in-phase-i-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com